
3-(Allyloxymethyl)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Allyloxymethyl)phenylZinc bromide is an organozinc compound with the molecular formula C10H11BrOZn. It is a reagent commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its ability to form carbon-carbon bonds, making it valuable in the construction of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Allyloxymethyl)phenylZinc bromide can be synthesized through the reaction of 3-(allyloxymethyl)phenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of 3-(allyloxymethyl)phenyl bromide in THF.
- Addition of zinc powder to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reactive materials.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Allyloxymethyl)phenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Negishi cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids under mild conditions.
Negishi Coupling: This reaction uses palladium or nickel catalysts and organohalides.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reactants used in the coupling reactions.
Applications De Recherche Scientifique
3-(Allyloxymethyl)phenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism by which 3-(Allyloxymethyl)phenylZinc bromide exerts its effects involves the formation of carbon-carbon bonds through cross-coupling reactions. The zinc atom in the compound acts as a nucleophile, facilitating the transfer of the organic group to the palladium or nickel catalyst. This process involves several steps:
Oxidative Addition: The organohalide reacts with the metal catalyst, forming a metal-organic intermediate.
Transmetalation: The organic group from the zinc reagent is transferred to the metal catalyst.
Reductive Elimination: The final product is formed, and the catalyst is regenerated.
Comparaison Avec Des Composés Similaires
3-(Allyloxymethyl)phenylZinc bromide can be compared with other organozinc compounds such as phenylzinc bromide and 3-(methoxy)phenylzinc bromide. While these compounds share similar reactivity in cross-coupling reactions, this compound is unique due to the presence of the allyloxymethyl group, which can provide additional reactivity and selectivity in certain reactions.
List of Similar Compounds
- Phenylzinc bromide
- 3-(Methoxy)phenylzinc bromide
- 4-(Methoxy)phenylzinc bromide
These similar compounds are also used in organic synthesis for forming carbon-carbon bonds, but their specific reactivity and applications may vary depending on the substituents attached to the phenyl ring.
Propriétés
Formule moléculaire |
C10H11BrOZn |
|---|---|
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
bromozinc(1+);prop-2-enoxymethylbenzene |
InChI |
InChI=1S/C10H11O.BrH.Zn/c1-2-8-11-9-10-6-4-3-5-7-10;;/h2-4,6-7H,1,8-9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
FWMOQMAEICAOCM-UHFFFAOYSA-M |
SMILES canonique |
C=CCOCC1=CC=C[C-]=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



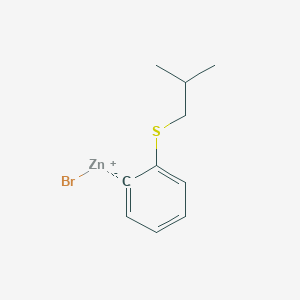
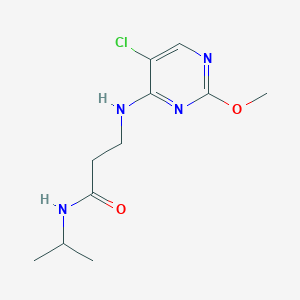
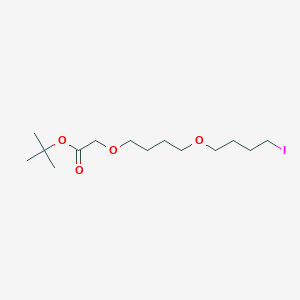
![3,7-Bis(phenylethynyl)dibenzo[b,d]furan](/img/structure/B14894257.png)


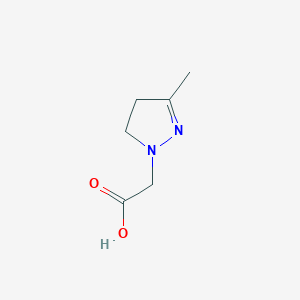
![2-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14894282.png)
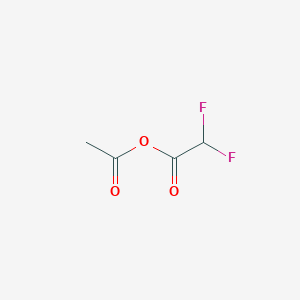
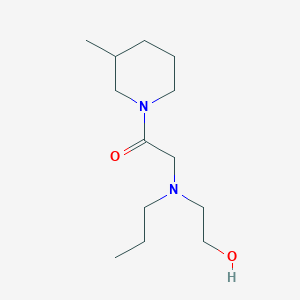
![2-[(4-MethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14894299.png)


